molecular formula C20H18Cl2N4O4S B12115840 4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B12115840
M. Wt: 481.4 g/mol
InChI Key: OZVBFFFDBSPXCI-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is a synthetic compound featuring a butanamide backbone substituted with a 2,4-dichlorophenoxy group and a 4-(pyrimidin-2-ylsulfamoyl)phenyl moiety. Its molecular formula is C₂₀H₁₇Cl₂N₄O₃S, with a molecular weight of 479.35 g/mol.

Properties

Molecular Formula

C20H18Cl2N4O4S

Molecular Weight

481.4 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C20H18Cl2N4O4S/c21-14-4-9-18(17(22)13-14)30-12-1-3-19(27)25-15-5-7-16(8-6-15)31(28,29)26-20-23-10-2-11-24-20/h2,4-11,13H,1,3,12H2,(H,25,27)(H,23,24,26)

InChI Key

OZVBFFFDBSPXCI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorophenol with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid. This intermediate is then reacted with 4-aminopyrimidine-2-sulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, highlighting structural variations and their implications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Implications
4-(2,4-Dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide 2,4-Dichlorophenoxy, pyrimidin-2-ylsulfamoyl C₂₀H₁₇Cl₂N₄O₃S 479.35 Baseline compound ; balanced lipophilicity and hydrogen-bonding capacity.
4-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide Phenyl (no halogen) C₂₀H₂₀N₄O₃S 396.47 Lack of dichlorophenoxy reduces lipophilicity; potentially lower membrane permeability.
4-(4-Chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide 4-Chlorophenoxy, 2,6-dimethylpyrimidin-4-yl C₂₂H₂₃ClN₄O₄S 474.97 Methyl groups on pyrimidine may reduce steric hindrance, enhancing target binding.
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide 5-Amino-2-fluorophenyl C₁₆H₁₅Cl₂FN₂O₂ 369.21 Amino and fluoro groups introduce polarity, possibly reducing metabolic stability.
4-(2,4-Dichlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide Morpholinylsulfonyl C₂₀H₂₁Cl₂N₂O₅S 478.36 Morpholine ring enhances solubility but may reduce affinity for hydrophobic binding pockets.
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide 3-Amino-2-methylphenyl C₁₇H₁₇Cl₂N₂O₂ 358.24 Methyl and amino groups alter electronic properties, affecting interaction with target enzymes.

Structural and Functional Analysis

  • Phenoxy Substituents: The 2,4-dichlorophenoxy group in the target compound increases lipophilicity (logP ~4.2 estimated) compared to non-halogenated analogs (e.g., phenyl: logP ~3.5) . This enhances membrane permeability but may reduce aqueous solubility. Substitution with 4-chlorophenoxy (as in ) retains some lipophilicity but reduces steric bulk compared to dichlorophenoxy.
  • Sulfamoyl-Linked Moieties: The pyrimidin-2-ylsulfamoyl group enables hydrogen bonding via the pyrimidine nitrogen and sulfonamide oxygen, critical for interactions with enzyme active sites (e.g., CTPS1 inhibitors in ).
  • Amide Backbone :

    • Butanamide chains (4 carbons) balance flexibility and rigidity, optimizing binding pocket fit. Pentanamide analogs (e.g., ) may introduce conformational strain, reducing efficacy.

Pharmacological and Physicochemical Properties

  • Melting Points: Analogs with dichlorophenoxy groups (e.g., ) exhibit higher melting points (~144–177°C) due to increased crystallinity from halogenated aromatic systems. Pyrimidinylsulfamoyl derivatives (e.g., ) show lower melting points (~176°C) due to reduced symmetry .
  • Spectroscopic Data: IR Spectroscopy: Sulfonamide C=O stretches appear at 1674–1709 cm⁻¹, while pyrimidine C=N stretches occur at 1529–1589 cm⁻¹ . ¹H NMR: Aromatic protons in dichlorophenoxy groups resonate at δ 6.8–7.4 ppm, whereas pyrimidine protons appear at δ 8.2–8.6 ppm .
  • Biological Activity: Antimicrobial Potential: Sulfamethazine analogs () show activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), suggesting the target compound may share similar mechanisms. Enzyme Inhibition: Pyrimidine-linked sulfonamides (e.g., ) inhibit CTPS1 (IC₅₀: <100 nM), a target in cancer therapy. The dichlorophenoxy group may enhance cellular uptake in tumor tissues.

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